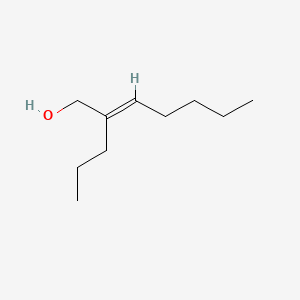

(E)-2-Propylhept-2-en-1-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

41625-15-4 |

|---|---|

Molecular Formula |

C10H20O |

Molecular Weight |

156.26 g/mol |

IUPAC Name |

(E)-2-propylhept-2-en-1-ol |

InChI |

InChI=1S/C10H20O/c1-3-5-6-8-10(9-11)7-4-2/h8,11H,3-7,9H2,1-2H3/b10-8+ |

InChI Key |

BUHGPTZACAIKST-CSKARUKUSA-N |

Isomeric SMILES |

CCCC/C=C(\CCC)/CO |

Canonical SMILES |

CCCCC=C(CCC)CO |

Origin of Product |

United States |

Advanced Synthetic Methodologies for E 2 Propylhept 2 En 1 Ol

Strategies for Alkenol Synthesis

The synthesis of alkenols, such as (E)-2-Propylhept-2-en-1-ol, can be approached through several strategic disconnections. Key methods involve the manipulation of functional groups, such as the reduction of carbonyls, the formation of carbon-carbon bonds using organometallic reagents, and building complexity from simpler precursors through condensation reactions.

Reduction of α,β-Unsaturated Carbonyl Compounds

A primary route to allylic alcohols is the selective 1,2-reduction of α,β-unsaturated carbonyl compounds. thieme-connect.de This transformation targets the carbonyl group while preserving the carbon-carbon double bond. A variety of reducing agents can be employed for this purpose, with the choice of reagent influencing the selectivity and yield of the desired allylic alcohol.

For instance, biocatalytic systems have been developed that utilize enzymes for the reduction of α,β-unsaturated carboxylic acids and aldehydes to allylic alcohols. rsc.orgrsc.org One such system employs a carboxylic acid reductase (CAR) in tandem with a glucose dehydrogenase (GDH) for the NADP(H) recycling system, which can convert a range of α,β-unsaturated carboxylates to their corresponding allylic alcohols with high conversion rates. rsc.orgrsc.org

Another approach involves the use of metal hydride reagents. While powerful reducing agents like lithium aluminum hydride can sometimes lead to a mixture of 1,2- and 1,4-reduction products, modifications to the reagent and reaction conditions can enhance selectivity for the desired allylic alcohol. thieme-connect.de Additionally, vapor phase hydrogen transfer reactions over catalysts like MgO-B2O3 have been shown to be effective for the regioselective reduction of α,β-unsaturated carbonyl compounds to allylic alcohols. oup.com

Table 1: Comparison of Reducing Agents for α,β-Unsaturated Carbonyls

| Reducing Agent/System | Substrate | Product | Selectivity/Conversion | Reference |

|---|---|---|---|---|

| Carboxylic Acid Reductase (CAR) + Glucose Dehydrogenase (GDH) | α,β-Unsaturated Carboxylic Acids | Allylic Alcohols | Up to >99% conversion | rsc.orgrsc.org |

| Modified Lithium Aluminum Hydride | α,β-Unsaturated Esters/Ketones/Aldehydes | Allylic Alcohols | High 1,2-reduction selectivity | thieme-connect.de |

| MgO-B2O3 Catalyst (Vapor Phase Hydrogen Transfer) | α,β-Unsaturated Carbonyl Compounds | Allylic Alcohols | Effective regioselective reduction | oup.com |

Reaction of Alkenyl Halides with Organometallic Reagents and Subsequent Hydrolysis

The formation of a carbon-carbon bond is a key step in the synthesis of more complex molecules. Organometallic reagents, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are powerful nucleophiles that can react with a variety of electrophiles, including carbonyl compounds and epoxides, to form new carbon-carbon bonds and, ultimately, alcohols. readchemistry.comlibretexts.org

The synthesis of this compound can be envisioned through the reaction of an appropriate alkenyl Grignard reagent with formaldehyde (B43269). The Grignard reagent is formed by reacting an alkenyl halide with magnesium metal in an anhydrous ether solvent. chemistryscore.commasterorganicchemistry.com This alkenylmagnesium halide then acts as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. Subsequent acidic workup (hydrolysis) of the resulting magnesium alkoxide intermediate yields the primary allylic alcohol. libretexts.orgmmcmodinagar.ac.in

The general scheme for this type of reaction is as follows:

Formation of the Grignard Reagent: R-X + Mg → R-MgX (where R is an alkenyl group) chemistryscore.commasterorganicchemistry.com

Reaction with Carbonyl: R-MgX + H₂C=O → R-CH₂-OMgX libretexts.org

Hydrolysis: R-CH₂-OMgX + H₃O⁺ → R-CH₂-OH + MgX(OH) mmcmodinagar.ac.in

Aldol (B89426) Condensation Routes to Precursor Aldehydes

The aldol condensation is a fundamental carbon-carbon bond-forming reaction in organic chemistry that can be used to synthesize α,β-unsaturated aldehydes, which are direct precursors to allylic alcohols via reduction. wikipedia.orgsigmaaldrich.com The reaction involves the base- or acid-catalyzed reaction of two carbonyl compounds (aldehydes or ketones) to form a β-hydroxy carbonyl compound, which can then dehydrate to yield the conjugated enone. wikipedia.orglibretexts.org

To synthesize the precursor for this compound, which is (E)-2-propylhept-2-enal, a crossed aldol condensation could be employed. This would involve the reaction of pentanal with propanal under carefully controlled conditions to favor the desired cross-condensation product. In a crossed aldol condensation, one of the carbonyl compounds should ideally not have α-hydrogens to prevent self-condensation and lead to a more specific product. wikipedia.org However, with careful choice of base and reaction conditions, the desired α,β-unsaturated aldehyde can be obtained. nih.gov

Once the (E)-2-propylhept-2-enal is synthesized, it can be selectively reduced, as described in section 2.1.1, to afford this compound.

Stereoselective and Regioselective Synthetic Approaches

Achieving specific stereochemistry (the 3D arrangement of atoms) and regiochemistry (the position of functional groups) is a critical aspect of modern organic synthesis, particularly for compounds with biological activity or specific material properties.

Diastereoselective Synthesis of Allyl Alcohols

Many organic molecules can exist as diastereomers, which are stereoisomers that are not mirror images of each other. The selective synthesis of one diastereomer over another is a significant challenge. For allylic alcohols, several methods have been developed to achieve high diastereoselectivity.

One powerful technique is the use of substituted allylic zinc reagents in reactions with aldehydes and ketones. These reactions can proceed with excellent regio- and diastereoselectivity, yielding homoallylic alcohols with adjacent quaternary centers in high yields and with diastereomeric ratios often exceeding 99:1. organic-chemistry.org The stereochemical outcome can often be predicted and controlled by a chair-like transition state model. organic-chemistry.org

Furthermore, catalyst-directed isomerization of allylic alcohols offers another route to control stereochemistry. thieme.de Specific catalysts can be used to isomerize a mixture of diastereomeric allylic alcohols to a single, desired diastereomer. thieme.de Highly diastereoselective hydrosilylation of allylic alcohols, followed by oxidation, is another method to produce 1,3-diols with two contiguous stereocenters with high syn- or anti-selectivity depending on the choice of silane. rsc.org

Table 2: Methods for Diastereoselective Allyl Alcohol Synthesis

| Method | Reagents/Catalyst | Outcome | Reference |

|---|---|---|---|

| Allylic Zinc Reagents | Substituted allylic zinc chlorides, LiCl | Highly diastereoselective synthesis of homoallylic alcohols | organic-chemistry.org |

| Catalyst-Directed Isomerization | Specific metal catalysts | Stereospecific isomerization to a single diastereomer | thieme.de |

| Diastereoselective Hydrosilylation | Silanes, catalysts | syn- or anti-1,3-diols from allylic alcohols | rsc.org |

Enolate-Directed Carbometallation in Olefin and Allene Formation

Carbometallation, the addition of an organometallic reagent across a carbon-carbon multiple bond, is a powerful tool for the stereospecific synthesis of olefins. When a directing group, such as an enolate, is present in the molecule, it can control the regiochemistry and stereochemistry of the addition. ucl.ac.uk

In the context of synthesizing precursors for allylic alcohols, enolate-directed carbometallation can be used to form substituted alkenes with high levels of control. ucl.ac.uk The enolate, formed from an ester or other carbonyl compound, can direct an organometallic reagent to add to a nearby alkyne or allene. ucl.ac.ukresearchgate.net This strategy allows for the construction of complex, stereodefined olefinic structures. The resulting vinyl organometallic species can then be trapped with an electrophile, such as formaldehyde, to introduce the hydroxymethyl group, leading to the desired allylic alcohol. tdl.org Recent advances have also explored the use of iridium-catalyzed enolization to achieve stereocontrolled α-alkylation of carbonyl compounds. nih.govnih.gov

This methodology offers a sophisticated approach to building the carbon skeleton of molecules like this compound with precise control over the geometry of the double bond.

Novel Catalytic Systems in this compound Synthesis

Modern synthetic chemistry has seen the advent of novel catalytic systems that provide unprecedented efficiency and selectivity. For the synthesis of this compound, nickel- and platinum-based catalysts have shown significant promise.

Nickel-Catalyzed Coupling Reactions in Alkenol Synthesis

Nickel-catalyzed reactions have become a powerful tool for the formation of carbon-carbon bonds. acs.org These methods are particularly effective for the synthesis of allylic alcohols through the coupling of alkynes with carbonyl compounds. jst.go.jpumich.edu A notable approach is the reductive coupling of an alkyne with an aldehyde, which can directly generate trisubstituted allylic alcohols with high stereoselectivity. researchgate.net

The synthesis of this compound can be envisioned through the nickel-catalyzed reductive coupling of 4-octyne (B155765) with formaldehyde. Research on analogous systems, coupling various aldehydes with 4-octyne, demonstrates the feasibility and high yields achievable with this methodology. researchgate.net For instance, the reaction of 4-octyne with benzaldehyde (B42025) using a Ni(cod)₂ catalyst and an IMes ligand in the presence of a reductant like 1-phenylethanol (B42297) proceeds smoothly to yield the corresponding allylic alcohol. researchgate.net This process is known for its high (E)-selectivity. researchgate.net

Detailed findings from the reductive coupling of 4-octyne with various aldehydes, which serve as a model for the synthesis of this compound, are presented below. The reaction using formaldehyde would theoretically yield the target compound.

Table 1: Nickel-Catalyzed Reductive Coupling of Aldehydes with 4-Octyne. Data is based on analogous reactions reported in the literature. researchgate.net

Platinum(IV)-Catalyzed Cycloaromatization and Skeletal Rearrangement

Platinum catalysts, including those in the +4 oxidation state, are known to facilitate complex skeletal rearrangements and cycloaromatization reactions. nih.gov While direct synthesis of this compound via a Pt(IV)-catalyzed reaction is not prominently documented, the principles of platinum catalysis suggest potential pathways. Platinum catalysts are effective in the cycloisomerization of enynes, which can lead to the formation of highly substituted carbocyclic and heterocyclic products. nih.gov

For instance, platinum(II) and other platinum species catalyze the rearrangement of hydroxylated enynes to form bicyclic ketones. nih.gov These transformations often proceed through intermediates that could, under different conditions or with different substrates, lead to acyclic, rearranged allylic alcohols. The key is the ability of platinum to activate alkyne and alkene functionalities, promoting intramolecular carbon-carbon bond formation and subsequent rearrangement. nih.gov The application of Pt(IV) in such contexts often involves its role in oxidative addition or as a precursor to the active catalytic species.

The table below summarizes representative platinum-catalyzed rearrangements that showcase the potential for generating complex and substituted alkenol-type structures, illustrating the catalytic power that could be harnessed for syntheses like that of this compound.

Table 2: Examples of Platinum-Catalyzed Rearrangements and Transformations. This data illustrates the versatility of platinum catalysts in organic synthesis. nih.govnih.govacs.orgresearchgate.net

Parallel Synthesis Techniques for Alkenol Derivatives

Parallel synthesis has emerged as a powerful strategy for the rapid generation of libraries of structurally related compounds, which is invaluable for materials science and drug discovery. asynt.com This high-throughput approach can be applied to the synthesis of alkenol derivatives to explore structure-activity relationships or to optimize reaction conditions. asynt.com

The synthesis of libraries of alkenols, including C10 structures analogous to this compound, can be achieved using combinatorial approaches. researchgate.net These methods often involve the systematic combination of a set of starting materials (e.g., various aldehydes and alkynes in a nickel-catalyzed coupling) in a multi-well plate format. This allows for the simultaneous synthesis of dozens or hundreds of distinct compounds.

For example, a library of polyfunctional thiols, which share structural similarities with functionalized alkenols, was successfully prepared using combinatorial synthesis. acs.org This demonstrates the utility of such techniques for creating diverse molecular libraries. In the context of this compound, one could envision a parallel synthesis campaign where a variety of internal alkynes are coupled with a range of simple aldehydes to produce a library of trisubstituted allylic alcohols.

Table 3: Examples of Parallel and Combinatorial Synthesis of Functionalized Compound Libraries. acs.orgacs.orgrsc.org

Chemical Reactivity and Transformation Pathways of E 2 Propylhept 2 En 1 Ol

Olefinic Reactivity: Electrophilic and Radical Additions

The trisubstituted double bond in (E)-2-Propylhept-2-en-1-ol is susceptible to both electrophilic and radical additions. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic nature of the double bond and the steric hindrance imparted by the propyl and hydroxymethyl groups.

Electrophilic Additions: In the presence of electrophiles, the π-electrons of the double bond act as a nucleophile. The reaction typically proceeds through a carbocation intermediate. The stability of this intermediate, governed by Markovnikov's rule, dictates the regiochemical outcome. For this compound, the addition of an electrophile (E+) would lead to a tertiary carbocation, which is more stable than the alternative secondary carbocation. Subsequent attack by a nucleophile (Nu-) would yield the corresponding addition product.

Table 1: Representative Electrophilic Addition Reactions

| Electrophilic Reagent | Product | Reaction Type |

| H-X (e.g., HBr) | 3-Bromo-2-propylheptan-1-ol | Hydrohalogenation |

| H₂O / H⁺ | 2-Propylheptane-1,3-diol | Acid-catalyzed Hydration |

| X₂ (e.g., Cl₂) | 2,3-Dichloro-2-propylheptan-1-ol | Halogenation |

Radical Additions: Radical addition to the double bond of this compound can be initiated by radical initiators. In contrast to electrophilic additions, radical additions often exhibit anti-Markovnikov regioselectivity, particularly with reagents like HBr in the presence of peroxides. The radical intermediate's stability and steric factors guide the reaction pathway.

Hydroxyl Group Transformations: Oxidation, Reduction, and Derivatization

The primary hydroxyl group in this compound is a versatile functional handle for various transformations.

Oxidation: As a primary allylic alcohol, this compound can be oxidized to either the corresponding aldehyde, (E)-2-propylhept-2-enal, or the carboxylic acid, (E)-2-propylhept-2-enoic acid, depending on the oxidizing agent and reaction conditions. Milder oxidizing agents like pyridinium (B92312) chlorochromate (PCC) will selectively yield the aldehyde, while stronger oxidants such as potassium permanganate (B83412) (KMnO₄) or chromic acid will lead to the carboxylic acid.

Reduction: The hydroxyl group itself is not reducible under standard conditions. However, the double bond can be reduced selectively. Catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce the double bond to yield 2-propylheptan-1-ol.

Derivatization: The hydroxyl group can be readily converted into other functional groups. Common derivatization reactions include:

Esterification: Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) in the presence of an acid catalyst or a base yields the corresponding esters.

Etherification: Treatment with alkyl halides in the presence of a base (Williamson ether synthesis) or reaction with other alcohols under acidic conditions can form ethers.

Conversion to a Leaving Group: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting with the corresponding sulfonyl chlorides. This facilitates subsequent nucleophilic substitution reactions.

Table 2: Hydroxyl Group Derivatization Reactions

| Reagent | Product Type |

| Acetic Anhydride | Ester |

| Benzyl Bromide / NaH | Ether |

| p-Toluenesulfonyl chloride | Tosylate |

Polymerization Reactions

Allylic alcohols, including this compound, are known to undergo polymerization, although their reactivity in radical polymerization is generally lower than that of vinyl monomers. The presence of the allylic hydrogen makes them susceptible to chain transfer reactions, which can limit the molecular weight of the resulting polymer. However, under specific conditions, such as using certain initiators or through copolymerization with other monomers, polymers incorporating the this compound unit can be synthesized. The resulting polymers would possess pendant hydroxyl groups, which can be further functionalized, making them potentially useful as functional polymers in coatings, adhesives, and other materials.

Role as a Key Intermediate in Complex Molecule Synthesis

While specific industrial applications of this compound are not widely documented, its structure suggests potential as an intermediate in the synthesis of more complex molecules.

The biosynthesis of steroid hormones in nature proceeds from the cyclization of the acyclic precursor squalene. While this compound is not a direct natural precursor, the general principle of constructing complex polycyclic systems from acyclic building blocks is a cornerstone of organic synthesis. Acyclic molecules with strategically placed functional groups can be induced to undergo cyclization reactions to form ring systems. The carbon skeleton and functional groups of this compound could potentially be elaborated and utilized in biomimetic-type cyclizations or other synthetic strategies aimed at constructing steroidal frameworks. However, this remains a theoretical application without specific published examples.

The fragrance and flavor industry utilizes a wide array of C10 alcohols and their derivatives. The specific odor profile of a molecule is highly dependent on its structure, including chain length, branching, and the presence and position of functional groups. The saturated analogue, 2-propylheptan-1-ol, is known to be used in these industries. This compound could serve as a precursor to other fragrance compounds through reactions such as oxidation to the corresponding aldehyde, which often possess distinct aromas, or through esterification to produce fruity or floral notes. Its unsaturated nature also offers a site for further chemical modification to generate a variety of derivatives with different scent profiles.

Spectroscopic and Advanced Analytical Characterization of E 2 Propylhept 2 En 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides information on the connectivity of atoms and their chemical environment. For (E)-2-Propylhept-2-en-1-ol, a combination of one-dimensional and two-dimensional NMR experiments would be employed for an unambiguous structural assignment.

¹H NMR Spectral Analysis

The proton (¹H) NMR spectrum of this compound is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet, triplet), and integral value of each peak are critical for assigning protons to their specific locations.

A detailed analysis would reveal signals corresponding to the terminal methyl protons of the propyl and butyl chains, the methylene (B1212753) protons within these alkyl groups, the allylic protons adjacent to the double bond, the vinyl proton, the methylene protons of the primary alcohol, and the hydroxyl proton. The coupling constants (J-values) between adjacent protons would be instrumental in confirming the connectivity and the (E)-configuration of the double bond.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (Hz) |

|---|---|---|---|

| CH₃ (propyl & butyl) | 0.8 - 1.0 | Triplet | 7.0 - 7.5 |

| CH₂ (alkyl chains) | 1.2 - 1.6 | Multiplet | - |

| CH₂ (allylic) | 1.9 - 2.2 | Multiplet | - |

| =CH (vinyl) | 5.3 - 5.6 | Triplet | 6.5 - 7.0 |

| CH₂OH | 4.0 - 4.2 | Singlet/Doublet | - |

¹³C NMR Spectral Analysis

The carbon-13 (¹³C) NMR spectrum provides information on the different carbon environments within the molecule. For this compound, ten distinct signals would be expected, corresponding to each of the ten carbon atoms. The chemical shifts of the olefinic carbons are particularly diagnostic for the presence of the double bond.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| CH₃ (alkyl) | 13 - 15 |

| CH₂ (alkyl) | 20 - 35 |

| CH₂OH | 60 - 68 |

| =C (quaternary) | 135 - 145 |

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol group. The C-H stretching vibrations of the alkyl chains would appear in the 2850-3000 cm⁻¹ region. The C=C stretching vibration of the alkene would be observed around 1660-1680 cm⁻¹, and the C-O stretching of the primary alcohol would be expected in the 1000-1100 cm⁻¹ range.

Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3600 | Strong, Broad |

| C-H Stretch (sp³) | 2850 - 3000 | Strong |

| C=C Stretch | 1660 - 1680 | Medium |

Fourier-Transform Raman Spectroscopy

FT-Raman spectroscopy provides complementary information to FT-IR. The C=C double bond, being a relatively non-polar functional group, would be expected to show a strong signal in the Raman spectrum, typically in the same region as in the IR spectrum (around 1660-1680 cm⁻¹). The C-H stretching and bending vibrations of the alkyl chains would also be observable.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry (MS), particularly when coupled with gas chromatography (GC-MS), is a pivotal technique for the structural elucidation of volatile compounds like this compound. In GC-MS analysis, the sample is first vaporized and separated based on its components' boiling points and interactions with the chromatographic column. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint, allowing for the identification and structural characterization of the compound.

For this compound, a C10 unsaturated alcohol, the electron ionization (EI) mass spectrum is characterized by several key fragmentation pathways. The molecular ion peak (M+), corresponding to the intact molecule, would be observed at a mass-to-charge ratio (m/z) of 156, consistent with its molecular formula C10H20O. However, for primary alcohols, the molecular ion peak is often of low abundance or even absent due to the high instability of the ion.

The fragmentation of this compound is expected to be dominated by cleavages adjacent to the oxygen atom and the double bond. A prominent fragmentation pathway for primary alcohols is the loss of a water molecule (H2O, 18 Da), leading to a significant peak at m/z 138. Another characteristic fragmentation is the alpha-cleavage, involving the breaking of the C1-C2 bond, which would result in the formation of a stable oxonium ion [CH2OH]+ at m/z 31.

Cleavage of the alkyl chains attached to the double bond also contributes significantly to the mass spectrum. The loss of a propyl radical (C3H7, 43 Da) would generate a fragment at m/z 113, while the loss of a butyl radical (C4H9, 57 Da) would result in a fragment at m/z 99. Further fragmentation of these ions through the loss of small neutral molecules like ethene (C2H4) or propene (C3H6) can also be expected. The table below summarizes the expected key fragment ions in the mass spectrum of this compound.

Table 1: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 156 | [C10H20O]+• | Molecular Ion (M+) |

| 138 | [C10H18]+• | Loss of H2O |

| 113 | [C7H13O]+ | Loss of C3H7 (propyl radical) |

| 99 | [C6H11O]+ | Loss of C4H9 (butyl radical) |

| 81 | [C6H9]+ | Loss of H2O and C4H9 |

| 71 | [C5H11]+ | Cleavage of the pentyl group |

| 55 | [C4H7]+ | Allylic cleavage |

| 43 | [C3H7]+ | Propyl cation |

| 31 | [CH2OH]+ | Alpha-cleavage |

Advanced Chromatographic Separations for Isomer Analysis

The presence of a carbon-carbon double bond in 2-Propylhept-2-en-1-ol gives rise to geometric isomers, namely the (E) and (Z) configurations. These isomers often exhibit similar physical properties, making their separation by conventional gas chromatography challenging. Therefore, advanced chromatographic techniques are necessary for their effective resolution and accurate quantification.

One of the most powerful techniques for the separation of geometric isomers of unsaturated compounds is silver ion chromatography . This method utilizes a stationary phase, typically silica (B1680970) gel, impregnated with silver ions (Ag+). The separation mechanism is based on the reversible interaction between the π-electrons of the double bond and the silver ions. The strength of this interaction is influenced by the steric hindrance around the double bond. In the case of (E) and (Z) isomers, the less sterically hindered isomer (typically the trans or E-isomer) interacts more weakly with the silver ions and therefore elutes earlier from the column than the more sterically hindered isomer (cis or Z-isomer). This technique can be implemented in both high-performance liquid chromatography (Ag-HPLC) and gas chromatography (Ag-GC) formats.

Another advanced technique for isomer analysis is multidimensional gas chromatography (MDGC) , also known as GCxGC. In this setup, two columns of different polarities are connected in series. The effluent from the first column is selectively transferred to the second column, providing a significant increase in peak capacity and resolving power. For the separation of (E)- and (Z)-2-propylhept-2-en-1-ol, a non-polar first-dimension column could be used for an initial separation based on boiling point, followed by a more polar second-dimension column to resolve the isomers based on differences in their polarity and shape.

Furthermore, chiral gas chromatography using capillary columns coated with cyclodextrin-based stationary phases can also be employed for the separation of isomers. Although primarily designed for enantiomeric separations, these columns can also exhibit selectivity towards geometric isomers due to the inclusion complexation mechanism between the analyte and the chiral selector. The different spatial arrangements of the (E) and (Z) isomers can lead to different stabilities of the inclusion complexes, resulting in their chromatographic separation.

The table below provides a comparative overview of these advanced chromatographic techniques for the potential separation of (E)- and (Z)-2-propylhept-2-en-1-ol isomers.

Table 2: Comparison of Advanced Chromatographic Techniques for Isomer Analysis of 2-Propylhept-2-en-1-ol

| Technique | Stationary Phase Principle | Separation Mechanism | Potential for (E)/(Z) Separation |

|---|---|---|---|

| Silver Ion Chromatography (Ag-GC/Ag-HPLC) | Silver ions impregnated on a solid support (e.g., silica) | Reversible π-complexation between the double bond and Ag+ ions. | High. The (E)-isomer is expected to elute before the (Z)-isomer due to weaker complexation. |

| Multidimensional Gas Chromatography (GCxGC) | Two columns of different polarities (e.g., non-polar followed by polar) | Separation based on boiling point in the first dimension and polarity/shape in the second dimension. | High. The difference in polarity and shape between the isomers can be exploited for separation on the second-dimension column. |

| Chiral Gas Chromatography | Cyclodextrin derivatives coated on a capillary column | Inclusion complexation, where the isomers fit differently into the chiral cavity of the cyclodextrin. | Moderate to High. The differential interaction of the geometric isomers with the chiral stationary phase can lead to separation. |

Q & A

Q. Methodological Answer :

- Step 1 : Start with a Wittig reaction between heptanal and a propyl-substituted ylide to favor (E)-alkene formation via steric control. Use non-polar solvents (e.g., THF) and low temperatures to reduce byproducts .

- Step 2 : Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the (E)-isomer. Monitor purity using TLC (Rf comparison with standards) .

- Step 3 : Reduce the carbonyl group to a hydroxyl using NaBH in methanol. Optimize reaction time to prevent over-reduction .

Critical Considerations : Validate stereochemical purity via H NMR coupling constants and chiral HPLC if enantiomeric excess is a concern .

Advanced: How can computational chemistry predict the reactivity of this compound in novel reaction environments?

Q. Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model the molecule’s HOMO-LUMO gaps, electrostatic potential maps, and transition states. Compare activation energies for hypothetical reactions (e.g., epoxidation) to predict regioselectivity .

- Solvent Effects : Simulate solvation models (e.g., COSMO-RS) to assess how polar aprotic solvents stabilize intermediates in acid-catalyzed dehydration .

Validation : Cross-reference computational results with experimental kinetics (e.g., Arrhenius plots) to refine force fields or basis sets .

Advanced: What strategies resolve contradictions between experimental and theoretical thermodynamic data (e.g., ΔH of combustion) for this compound?

Q. Methodological Answer :

- Error Analysis : Quantify uncertainties in calorimetry (e.g., bomb calorimeter calibration) and computational methods (basis set limitations). Use error propagation formulas to assess significance .

- Alternative Methods : Validate ΔH via gas-phase ion cyclotron resonance (ICR) mass spectrometry or compare with structurally analogous compounds .

- Replicate Studies : Conduct triplicate experiments under controlled conditions (humidity, pressure) to isolate variables .

Intermediate: How to optimize chromatographic separation of this compound from its (Z)-isomer?

Q. Methodological Answer :

- Column Selection : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for enantiomeric resolution. Adjust mobile phase polarity (e.g., hexane/isopropanol) to modulate retention times .

- Detector Calibration : Pair HPLC with a polarimetric detector to distinguish isomers via optical rotation. Validate with spiked samples .

Data Interpretation : Plot resolution () vs. mobile phase composition to identify optimal conditions (Figure 1) .

Advanced: How to assess the environmental stability of this compound under varying pH and UV exposure?

Q. Methodological Answer :

- Experimental Design :

- Kinetic Modeling : Apply pseudo-first-order kinetics to calculate half-lives. Use ANOVA to assess significance of pH/UV effects .

Basic: What are the key considerations for synthesizing this compound on a milligram scale for preliminary studies?

Q. Methodological Answer :

- Microscale Techniques : Use Schlenk lines for air-sensitive steps and syringe pumps for precise reagent addition. Monitor reactions via in-situ FTIR .

- Yield Maximization : Optimize catalyst loading (e.g., 5 mol% Pd/C for hydrogenation) and use microwave-assisted synthesis to reduce reaction times .

Documentation : Maintain a detailed lab notebook with time-stamped observations and raw spectral data for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.